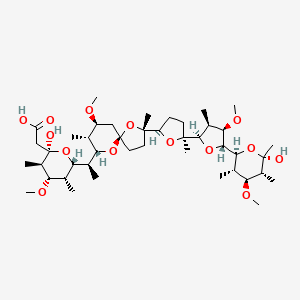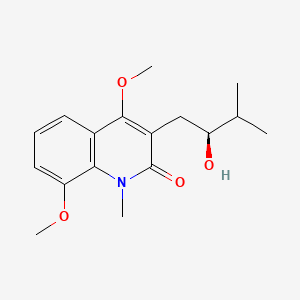
Lunacridine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Lunacridine is a bioactive chemical.
Aplicaciones Científicas De Investigación
Pharmacological Research and Chemopreventive Properties
Lunacridine, a peptide derived from plants, has been the subject of pharmacological studies focusing on its potential health benefits. Notably, researchers in Latvia have conducted studies on lunasin, a peptide similar to lunacridine, investigating its effects on the central nervous system in rodents. These studies have revealed that lunasin has marked neuroleptic/cataleptic effects and can bind to dopamine D1 receptors, suggesting its potential role in neurological applications (Muceniece et al., 2016). Additionally, the chemopreventive properties of peptides like lunasin have been highlighted, with studies indicating their potential in preventing different stages of cancer due to their anti-inflammatory and antioxidant properties (Hernández-Ledesma, Hsieh & de Lumen, 2013).
Bioactive Components in Soybean
Lunacridine is also related to bioactive components found in soybeans. Research on soybean-derived peptides, including lunasin, has been extensive, focusing on their health benefits and their role in disease prevention. The concentration of lunasin in soybeans and soy products is influenced by factors such as cultivar and environmental conditions, indicating the potential for enhancing its concentration through breeding and optimizing growth conditions (Wang et al., 2008).
Therapeutic Applications of Acridine Derivatives
While not directly linked to lunacridine, studies on acridine derivatives, which share structural similarities, have been explored for their therapeutic applications. These derivatives have been investigated for their potential in treating various diseases, including cancer, Alzheimer's, and infections, mainly due to their ability to intercalate DNA and influence biological processes related to DNA and its enzymes (Zhang et al., 2014).
Propiedades
Número CAS |
160024-37-3 |
|---|---|
Nombre del producto |
Lunacridine, (S)- |
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.374 |
Nombre IUPAC |
2(1H)-Quinolinone, 3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, (S)- |
InChI |
InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m0/s1 |
Clave InChI |
VRMGQDHQTYUISY-ZDUSSCGKSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@H](O)C(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(-)-Lunacridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



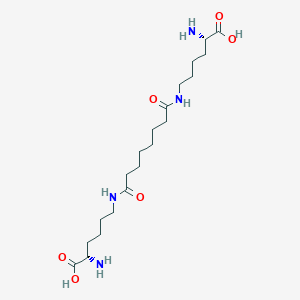
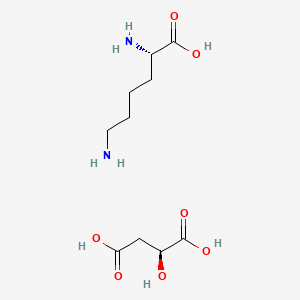
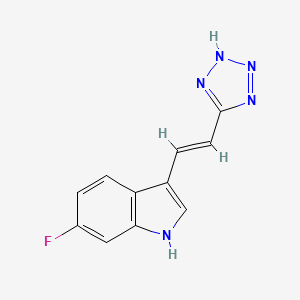
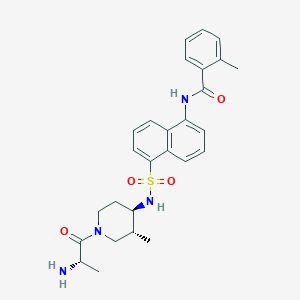
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
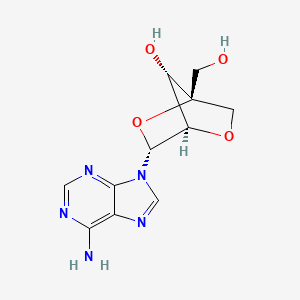
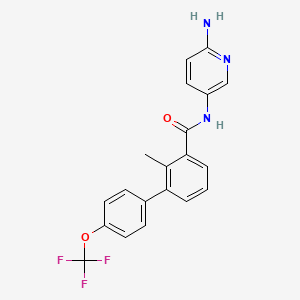
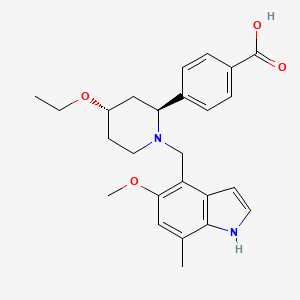
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
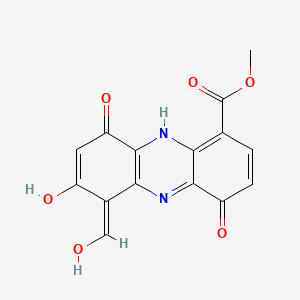
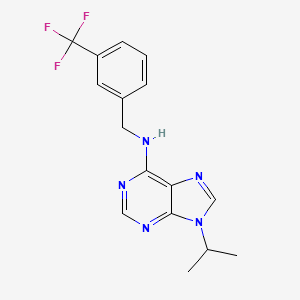
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
